molecular formula C24H28N4O4 B1516837 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid

Cat. No.: B1516837
M. Wt: 436.5 g/mol
InChI Key: MSKNYBLJPSFPBR-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an azido group, and a methyloctanoic acid backbone. This compound is primarily used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The key steps involve:

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for azidation.

    Isobutoxycarbonyl Chloride (IBC-Cl): Used in the mixed anhydride method.

    Piperidine: Used for Fmoc deprotection.

Major Products

Scientific Research Applications

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid involves:

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

(2S)-8-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloctanoic acid

InChI

InChI=1S/C24H28N4O4/c1-24(22(29)30,14-8-2-3-9-15-26-28-25)27-23(31)32-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21H,2-3,8-9,14-16H2,1H3,(H,27,31)(H,29,30)/t24-/m0/s1

InChI Key

MSKNYBLJPSFPBR-DEOSSOPVSA-N

Isomeric SMILES

C[C@](CCCCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(CCCCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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